Cas no 115713-06-9 (6'-O-beta-D-Glucosylgentiopicroside)

6'-O-beta-D-Glucosylgentiopicroside 化学的及び物理的性質
名前と識別子
-
- 6'-O-β-D-Glucosylgentiopicroside
- 6'-O-β-D-Glucopyranosylgentiopicroside
- O-β-D-Glucosylgentiopicroside, 6'-
- 6’-O-β-D-glucosylgentiopicroside
- 6'-O-BETA-D-GLUCOSYLGENTIOPICROSIDE
- 6'-O-Glucosylgentiopicroside
- 4-Ethenyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]ox
- 6'-O-beta-D-Glucosylgentiopicroside
-
- インチ: 1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1
- InChIKey: BERNCPGDRADLCG-KEXDUYRESA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])O[C@@]1([H])[C@]([H])(C([H])=C([H])[H])C2=C([H])C([H])([H])OC(C2=C([H])O1)=O
計算された属性
- せいみつぶんしりょう: 518.163556g/mol
- ひょうめんでんか: 0
- XLogP3: -3.4
- 水素結合ドナー数: 7
- 水素結合受容体数: 14
- 回転可能化学結合数: 7
- どういたいしつりょう: 518.163556g/mol
- 単一同位体質量: 518.163556g/mol
- 水素結合トポロジー分子極性表面積: 214Ų
- 重原子数: 36
- 複雑さ: 875
- 同位体原子数: 0
- 原子立体中心数の決定: 12
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 518.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 可溶性(726 g/l)(25ºC)、
6'-O-beta-D-Glucosylgentiopicroside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E0557-5mg |
6'-O-β-D-Glucosylgentiopicroside |
115713-06-9 | 5mg |
¥9583.15 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1439-5mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 5mg |
¥ 3268 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1439-1 mL * 10 mM (in DMSO) |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 1 mL * 10 mM (in DMSO) |
¥6205.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3069-20mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | ≥98% | 20mg |
¥3000元 | 2023-09-15 | |
MedChemExpress | HY-N2100-5mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.90% | 5mg |
¥4030 | 2024-05-25 | |
S e l l e c k ZHONG GUO | E0557-1mg |
6'-O-β-D-Glucosylgentiopicroside |
115713-06-9 | 1mg |
¥3194.69 | 2022-04-26 | ||
TargetMol Chemicals | T4S1439-2 mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 2mg |
¥ 2,498 | 2023-07-11 | |
Aaron | AR008ZIX-10mg |
6'-O-β-D-glucosylgentiopicroside |
115713-06-9 | 95% | 10mg |
$307.00 | 2025-02-11 | |
TargetMol Chemicals | T4S1439-5 mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 5mg |
¥ 3,594 | 2023-07-11 | |
MedChemExpress | HY-N2100-1mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.90% | 1mg |
¥1535 | 2024-05-25 |
6'-O-beta-D-Glucosylgentiopicroside 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
6'-O-beta-D-Glucosylgentiopicrosideに関する追加情報
Recent Advances in the Study of 6'-O-beta-D-Glucosylgentiopicroside (CAS: 115713-06-9): A Comprehensive Research Brief
6'-O-beta-D-Glucosylgentiopicroside (CAS: 115713-06-9) is a naturally occurring secoiridoid glycoside that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological properties. Recent studies have focused on its potential therapeutic applications, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacokinetics, and potential clinical applications.
One of the most notable advancements in the study of 6'-O-beta-D-Glucosylgentiopicroside is its role in modulating inflammatory pathways. A 2023 study published in the Journal of Ethnopharmacology demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The study employed a combination of in vitro and in vivo models to elucidate the compound's mechanism, which appears to involve the suppression of NF-κB signaling. These findings suggest that 6'-O-beta-D-Glucosylgentiopicroside could be a promising candidate for the development of novel anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, recent research has explored the hepatoprotective effects of 6'-O-beta-D-Glucosylgentiopicroside. A 2024 study in Phytomedicine investigated its efficacy in mitigating liver injury induced by carbon tetrachloride (CCl4) in rodent models. The results indicated that pretreatment with this compound reduced oxidative stress markers, such as malondialdehyde (MDA), while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). These effects were attributed to the activation of the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative damage.
Another area of interest is the neuroprotective potential of 6'-O-beta-D-Glucosylgentiopicroside. A groundbreaking study published in Neuropharmacology in early 2024 revealed that this compound could attenuate neuronal apoptosis in a mouse model of Parkinson's disease. The researchers utilized high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the compound's bioavailability in brain tissues. Further mechanistic studies suggested that its neuroprotective effects are mediated through the inhibition of the JNK/p38 MAPK signaling pathway, which is implicated in neurodegenerative disorders.
From a pharmacokinetic perspective, recent advancements have been made in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 6'-O-beta-D-Glucosylgentiopicroside. A 2023 study in the Journal of Pharmaceutical and Biomedical Analysis employed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to characterize its metabolic pathways in rats. The study identified several major metabolites, including gentiopicroside and its glucuronide conjugates, which are believed to contribute to its pharmacological effects. These insights are crucial for optimizing the compound's formulation and dosing regimens in future clinical trials.
Despite these promising findings, challenges remain in the clinical translation of 6'-O-beta-D-Glucosylgentiopicroside. Issues such as low oral bioavailability and potential drug-drug interactions need to be addressed. Recent efforts have focused on developing novel delivery systems, such as nanoparticle-based formulations, to enhance its stability and absorption. A 2024 study in the International Journal of Nanomedicine reported significant improvements in the compound's bioavailability when encapsulated in polylactic-co-glycolic acid (PLGA) nanoparticles.
In conclusion, 6'-O-beta-D-Glucosylgentiopicroside (CAS: 115713-06-9) represents a multifaceted compound with significant therapeutic potential. Recent research has shed light on its anti-inflammatory, hepatoprotective, and neuroprotective mechanisms, as well as its pharmacokinetic properties. While challenges in clinical translation persist, innovative approaches such as nanotechnology hold promise for overcoming these hurdles. Continued investigation into this compound is warranted to fully unlock its therapeutic benefits and pave the way for its integration into modern medicine.

